5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a sulfonyl group attached to an azepane ring, along with a hydroxyl group and a dihydropyrimidinone core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of azepane-1-sulfonyl chloride with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonyl-thioether derivatives.
Scientific Research Applications
5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydroxyl and dihydropyrimidinone groups may also contribute to binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(AZEPANE-1-SULFONYL)-2-METHOXY-BENZOIC ACID
- 3-(AZEPANE-1-SULFONYL)-PHENYLAMINE
- 5-(AZEPANE-1-SULFONYL)-2-METHOXY-ANILINE
Uniqueness
5-(AZEPANE-1-SULFONYL)-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and its potential in diverse fields of research make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c14-9-8(7-11-10(15)12-9)18(16,17)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUIFLYPDAGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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